Methyl 3-(tributylstannyl)butanoate
Description
Methyl 3-(tributylstannyl)butanoate is an organotin compound characterized by a tributylstannyl (-Sn(C₄H₉)₃) group attached to the third carbon of a methyl butanoate backbone. Organotin compounds like this are widely used in organic synthesis, particularly in Stille coupling reactions, due to their ability to transfer organic groups in cross-coupling processes .
Properties
CAS No. |
104108-19-2 |
|---|---|
Molecular Formula |
C17H36O2Sn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
methyl 3-tributylstannylbutanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,4H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
ADXXNRZSAHSOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tributylstannyl)butanoate typically involves the reaction of a butanoate ester with tributyltin hydride. One common method includes the use of a Grignard reagent to introduce the stannyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(tributylstannyl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Halides, alkyl groups.
Oxidizing Agents: Hydrogen peroxide, oxygen.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substitution Products: Various substituted butanoates.
Oxidation Products: Tin oxides.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Methyl 3-(tributylstannyl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Utilized in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Material Science: Employed in the creation of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 3-(tributylstannyl)butanoate involves the formation of reactive intermediates that facilitate various chemical transformations. The stannyl group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of new carbon-carbon bonds through the mediation of palladium catalysts .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-(tributylstannyl)butanoate with structurally related methyl butanoate esters:
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | Tributylstannyl (-Sn(C₄H₉)₃) | C₁₇H₃₆O₂Sn | ~407.2* | Organometallic, catalytic applications |
| Methyl 3-(methylthio)butanoate | Methylthio (-SCH₃) | C₆H₁₂O₂S | 148.22 | Sulfur-containing, flavoring agent |
| (R)-Methyl 3-(benzyloxy)butanoate | Benzyloxy (-OCH₂C₆H₅) | C₁₂H₁₆O₃ | 208.25 | Aromatic ether, chiral center |
| Methyl 3-(1,1'-biphenyl-4-yl)butanoate | Biphenyl (C₆H₅-C₆H₄-) | C₁₇H₁₈O₂ | 254.32 | Bulky aromatic, mass spectrometry |
| Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate | Fluorophenyl-ethylamino | C₁₃H₁₈FNO₂ | 239.29 | Amino-aryl, synthetic intermediate |
*Calculated based on tin atomic weight.
Key Observations :
- Organometallic vs. Organic Substituents: The tributylstannyl group distinguishes this compound as a heavy, metal-containing compound, whereas analogs like Methyl 3-(methylthio)butanoate and (R)-Methyl 3-(benzyloxy)butanoate feature non-metallic functional groups (sulfur, oxygen) .
Research Findings and Data Gaps
- Mass Spectrometry: Methyl 3-(1,1'-biphenyl-4-yl)butanoate has been studied for its ionization behavior, with NIST-provided electron ionization data . Similar studies on the tributylstannyl analog are lacking but could reveal fragmentation patterns unique to organotin compounds.
- Synthetic Utility: Amino-substituted analogs (–13) demonstrate versatility in medicinal chemistry, while the tributylstannyl variant’s applications remain niche (e.g., catalysis) .
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